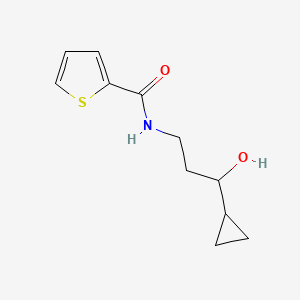
N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, such as N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide, often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide consists of a thiophene ring attached to a carboxamide group and a cyclopropyl group. The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
Thiophene derivatives are known to participate in a variety of chemical reactions . They can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . The specific reactions that N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide can undergo would depend on the reaction conditions and the presence of other reactants.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformations
Thiophene derivatives have been the subject of research for their versatile applications in chemical synthesis. For example, thiophene-3-carboxamides bearing allyl or benzyl substituents undergo dearomatising cyclisation, leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes upon treatment with lithium diisopropylamide (LDA) (Clayden et al., 2004). Moreover, transformations of N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides under Camps cyclization conditions have been explored, yielding various heterocyclic compounds with high efficiency (Mochalov et al., 2016).
Antiproliferative and Pro-Apoptotic Activities
The study of thiophene derivatives extends into the field of anticancer research, where specific thiophene-based carboxamides demonstrate promising antiproliferative and pro-apoptotic effects on human cancer cell lines, including THP-1 and MCF-7, without significantly affecting non-tumor cells. These compounds have been evaluated for their potential as novel anticancer agents, highlighting the importance of structural modifications for enhanced efficacy (Kauerová et al., 2016).
Physicochemical Characterization and Antibacterial Activities
Thiophene carboxamides have also been characterized for their physicochemical properties and evaluated for antibacterial activities. For instance, studies on N,N′-bis(thiophene-2-carboxamido)-1,3-diaminopropanol and its metal complexes have shown significant antibacterial effects against E. coli, suggesting potential applications in developing new antibacterial agents (Aktan et al., 2017).
Analytical Techniques and Drug Screening
Furthermore, thiophene analogues like 2-Methiopropamine have been studied using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HR-MS) techniques for their metabolism and detectability in biological samples. These studies are crucial for drug screening and forensic analysis, providing insights into the metabolic pathways and potential toxicological profiles of these compounds (Welter et al., 2013).
Larvicidal Properties and Environmental Applications
The synthesis and evaluation of cyclopropylcarboxamides related to cis-permethrin have been explored for their larvicidal properties against mosquito larvae. This research signifies the potential of thiophene derivatives in environmental and agricultural applications, particularly in pest control strategies (Taylor et al., 1998).
Eigenschaften
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-9(8-3-4-8)5-6-12-11(14)10-2-1-7-15-10/h1-2,7-9,13H,3-6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDYKIGOPBAPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethenylsulfonyl-N-[5-(furan-2-yl)-2-methylpyrazol-3-yl]propanamide](/img/structure/B2854873.png)
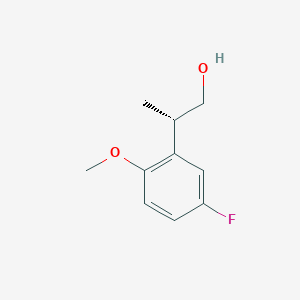
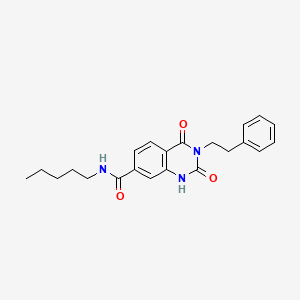
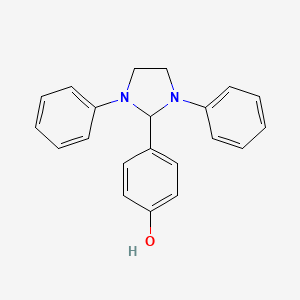
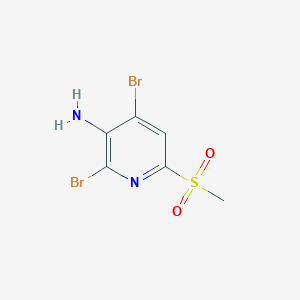
![3-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2854878.png)

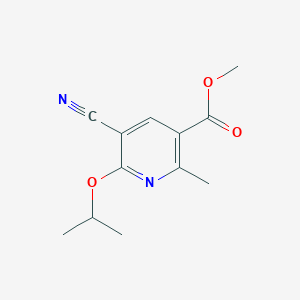
![N-[4-(4-acetamido-9,10-dioxoanthracen-1-yl)-9,10-dioxoanthracen-1-yl]acetamide](/img/structure/B2854882.png)
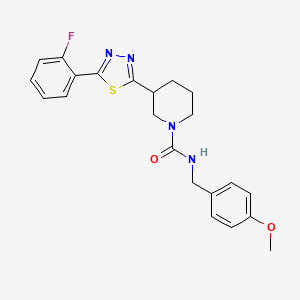
![6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2854887.png)

![2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone](/img/structure/B2854891.png)